An In-depth Technical Guide to 5-Methylfurfuryl Alcohol: Chemical and Physical Properties
An In-depth Technical Guide to 5-Methylfurfuryl Alcohol: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylfurfuryl alcohol, a furan derivative, is a compound of increasing interest in various scientific fields. Its structural similarity to biologically active molecules and its potential as a versatile chemical intermediate make it a subject of study in medicinal chemistry, materials science, and as a flavoring agent. This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Methylfurfuryl alcohol, detailed experimental protocols for its synthesis and analysis, and an exploration of its current and potential applications, particularly in the realm of drug development.
Chemical and Physical Properties
5-Methylfurfuryl alcohol is a colorless to pale yellow liquid with a sweet, caramel-like aroma.[1] The following tables summarize its key chemical and physical properties.
Table 1: General Chemical Properties
| Property | Value | Source |
| IUPAC Name | (5-methylfuran-2-yl)methanol | [2] |
| Synonyms | 5-Methyl-2-furanmethanol, (5-Methyl-2-furyl)methanol | [2] |
| CAS Number | 3857-25-8 | [3] |
| Molecular Formula | C₆H₈O₂ | [4] |
| Molecular Weight | 112.13 g/mol | [1][4] |
| SMILES | Cc1ccc(CO)o1 | [4] |
| InChIKey | VOZFDEJGHQWZHU-UHFFFAOYSA-N | [4] |
Table 2: Physical Properties
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 177-178 °C at 760 mmHg | [5] |
| Density | 1.082 - 1.088 g/cm³ at 20 °C | [5] |
| Refractive Index | 1.484 - 1.490 at 20 °C | [5] |
| Flash Point | 61.8 °C (143.2 °F) | [3] |
| Solubility | Soluble in water and ethanol. Slightly soluble in chloroform and ethyl acetate. | [1][3] |
| Vapor Pressure | 0.647 mmHg at 25 °C | [3] |
Synthesis and Purification
The most common laboratory synthesis of 5-Methylfurfuryl alcohol is the reduction of 5-methylfurfurral.[6] Sodium borohydride (NaBH₄) is a suitable reducing agent for this transformation due to its mildness and selectivity for aldehydes over other functional groups.
Synthesis Workflow
Caption: Workflow for the synthesis of 5-Methylfurfuryl alcohol.
Experimental Protocol: Synthesis
Materials:
-
5-Methylfurfural
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 5-methylfurfural (e.g., 5.0 g, 45.4 mmol) in methanol (e.g., 50 mL).
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (e.g., 1.72 g, 45.4 mmol) in portions to the stirred solution. Caution: Hydrogen gas is evolved. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by slowly adding deionized water (e.g., 50 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Experimental Protocol: Purification
The crude 5-Methylfurfuryl alcohol can be purified by vacuum distillation.
Materials:
-
Crude 5-Methylfurfuryl alcohol
-
Short-path distillation apparatus
-
Vacuum pump
-
Heating mantle
-
Stir bar
Procedure:
-
Assemble the short-path distillation apparatus.
-
Place the crude 5-Methylfurfuryl alcohol and a stir bar into the distillation flask.
-
Begin stirring and gradually apply vacuum.
-
Slowly heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the appropriate temperature and pressure (the boiling point will be lower than at atmospheric pressure).
Spectroscopic Characterization
Analytical Workflow
Caption: Workflow for the spectroscopic analysis of 5-Methylfurfuryl alcohol.
¹H NMR Spectroscopy
Table 3: ¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.14 | d | 1H | Furan ring H |
| ~5.90 | d | 1H | Furan ring H |
| ~4.50 | s | 2H | -CH₂OH |
| ~2.27 | s | 3H | -CH₃ |
| ~2.33 (variable) | br s | 1H | -OH |
Interpretation:
-
The two doublets around 6.14 and 5.90 ppm are characteristic of the protons on the furan ring.
-
The singlet at approximately 4.50 ppm corresponds to the two protons of the hydroxymethyl group (-CH₂OH).
-
The singlet at around 2.27 ppm is assigned to the three protons of the methyl group (-CH₃).
-
A broad singlet, which can vary in chemical shift, is observed for the hydroxyl proton (-OH).
Infrared (IR) Spectroscopy
Table 4: Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Broad, Strong | O-H stretch (alcohol) |
| ~2920, 2870 | Medium | C-H stretch (sp³) |
| ~1570 | Medium | C=C stretch (furan ring) |
| ~1010 | Strong | C-O stretch (alcohol) |
Interpretation:
-
The broad and strong absorption around 3350 cm⁻¹ is a definitive indication of the presence of a hydroxyl (-OH) group.
-
The peaks in the 2920-2870 cm⁻¹ region are due to the stretching vibrations of the sp³ hybridized C-H bonds in the methyl and hydroxymethyl groups.
-
The absorption at approximately 1570 cm⁻¹ is characteristic of the C=C bond stretching within the furan ring.
-
The strong peak around 1010 cm⁻¹ corresponds to the C-O stretching vibration of the primary alcohol.
Mass Spectrometry (MS)
Table 5: Major Mass Fragments (Electron Ionization)
| m/z | Relative Intensity | Possible Fragment |
| 112 | High | [M]⁺ (Molecular ion) |
| 97 | High | [M - CH₃]⁺ |
| 95 | Base Peak | [M - OH]⁺ or [M - H₂O - H]⁺ |
| 81 | Medium | [M - CH₂OH]⁺ |
| 43 | High | [C₃H₇]⁺ or [CH₃CO]⁺ |
Interpretation:
-
The molecular ion peak is observed at m/z 112, corresponding to the molecular weight of 5-Methylfurfuryl alcohol.
-
The base peak at m/z 95 is likely due to the loss of a hydroxyl radical or water followed by a hydrogen atom.
-
Other significant fragments correspond to the loss of the methyl group (m/z 97) and the hydroxymethyl group (m/z 81).
Applications in Drug Development and Biological Activity
While 5-Methylfurfuryl alcohol itself is primarily used as a flavoring agent, the furan scaffold is a common motif in many biologically active compounds and pharmaceuticals. Research into furan derivatives has shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Some studies have investigated the cytotoxic potentials of furfuryl alcohol and related compounds.[5] For instance, derivatives of 5-hydroxymethylfurfural (a related furan) have been synthesized and evaluated for their anticancer activities against various cell lines.[7][8] These studies suggest that the furan ring can serve as a valuable pharmacophore in the design of novel therapeutic agents.
The potential for 5-Methylfurfuryl alcohol and its derivatives in drug discovery lies in its ability to be chemically modified to create libraries of compounds for screening. The hydroxyl group provides a reactive handle for esterification, etherification, and other transformations to explore structure-activity relationships.
Logical Relationship in Drug Discovery
Caption: Logical workflow for utilizing 5-Methylfurfuryl alcohol in a drug discovery program.
Safety and Handling
5-Methylfurfuryl alcohol is harmful if swallowed.[2] Standard laboratory safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
5-Methylfurfuryl alcohol is a furan derivative with well-defined chemical and physical properties. Its synthesis is readily achievable in a laboratory setting, and its structure can be unequivocally confirmed through standard spectroscopic techniques. While its direct applications in drug development are still emerging, its furan core is a recognized pharmacophore, suggesting that 5-Methylfurfuryl alcohol and its derivatives represent a promising area for future research in medicinal chemistry. This guide provides foundational technical information to support researchers and scientists in their work with this versatile compound.
References
- 1. 5-Methylfurfuryl alcohol | C6H8O2 | CID 520911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. lookchem.com [lookchem.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 5-methyl furfuryl alcohol, 3857-25-8 [thegoodscentscompany.com]
- 6. 5-Methylfurfuryl alcohol - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. updatepublishing.com [updatepublishing.com]
